1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound featuring a unique combination of functional groups, including a pyran ring, a piperidine ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methyl-2-oxo-2H-pyran-4-yl intermediate. This intermediate can be synthesized through a Knoevenagel condensation reaction between 6-methyl-2H-pyran-2,4(3H)-dione and an appropriate aldehyde under basic conditions.
Next, the intermediate undergoes an etherification reaction with 4-hydroxypiperidine to form the 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine derivative. This step typically requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Finally, the imidazolidin-2-one moiety is introduced through a carbamoylation reaction. This involves reacting the piperidine derivative with an isocyanate reagent under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.
1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-amine: Contains an amine group instead of the carbonyl group in the imidazolidinone ring.
Uniqueness
The uniqueness of 1-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-10-8-12(9-13(19)22-10)23-11-2-5-17(6-3-11)15(21)18-7-4-16-14(18)20/h8-9,11H,2-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLAXSJOBJDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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